molecular formula C11H14N4S B7678559 N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylpyrazin-2-amine

N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylpyrazin-2-amine

Cat. No.: B7678559
M. Wt: 234.32 g/mol
InChI Key: JZCFMOWQGPVLNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylpyrazin-2-amine, also known as ETP-46321, is a small molecule inhibitor that has shown potential in treating various types of cancer.

Mechanism of Action

N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylpyrazin-2-amine works by inhibiting the activity of a protein called MTH1. MTH1 is an enzyme that plays a key role in protecting cancer cells from oxidative damage. By inhibiting MTH1, this compound causes oxidative damage to cancer cells, leading to their death.
Biochemical and physiological effects:
This compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. It has also been shown to have good pharmacokinetic properties, meaning it can be easily absorbed and distributed throughout the body.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylpyrazin-2-amine in lab experiments is its specificity for MTH1. This allows researchers to study the role of MTH1 in cancer cells more effectively. However, one limitation is that this compound may not be effective in all types of cancer, and further research is needed to determine its effectiveness in different cancer types.

Future Directions

There are several future directions for the study of N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylpyrazin-2-amine. One direction is to investigate its potential in combination with other cancer treatments, such as immunotherapy. Another direction is to study its effectiveness in animal models of cancer, with the ultimate goal of developing it into a clinical treatment for cancer patients.
In conclusion, this compound is a promising small molecule inhibitor that has shown potential in treating various types of cancer. Its specificity for MTH1 makes it a valuable tool for studying the role of this protein in cancer cells. Further research is needed to fully understand its effectiveness and potential as a clinical treatment.

Synthesis Methods

N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylpyrazin-2-amine can be synthesized using a multi-step process. The first step involves the reaction of 2-ethyl-1,3-thiazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 6-methylpyrazin-2-amine to form the desired product, this compound.

Scientific Research Applications

N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylpyrazin-2-amine has been extensively studied for its potential in treating cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.

Properties

IUPAC Name

N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylpyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4S/c1-3-11-15-9(7-16-11)5-13-10-6-12-4-8(2)14-10/h4,6-7H,3,5H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCFMOWQGPVLNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CS1)CNC2=NC(=CN=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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